molecular formula C9H10O2 B038094 2-ethenyl-6-methoxyphenol CAS No. 120550-69-8

2-ethenyl-6-methoxyphenol

Cat. No.: B038094
CAS No.: 120550-69-8
M. Wt: 150.17 g/mol
InChI Key: ZMAYRLMREZOVLE-UHFFFAOYSA-N
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Description

Phenol, 2-ethenyl-6-methoxy- is an organic compound with the molecular formula C9H10O2 It is a derivative of phenol, characterized by the presence of an ethenyl group at the 2-position and a methoxy group at the 6-position on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenol, 2-ethenyl-6-methoxy- can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor. For instance, starting with 2-methoxyphenol, the ethenyl group can be introduced via a Heck reaction, which involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst .

Industrial Production Methods: On an industrial scale, the production of phenolic compounds often involves the extraction from natural sources or the chemical synthesis from simpler aromatic compounds. The specific industrial methods for producing Phenol, 2-ethenyl-6-methoxy- may include the use of advanced catalytic processes to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Phenol, 2-ethenyl-6-methoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted phenols, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Phenol, 2-ethenyl-6-methoxy- can be compared with other similar compounds such as:

These comparisons highlight the unique structural features and reactivity of Phenol, 2-ethenyl-6-methoxy-, making it a valuable compound in various scientific and industrial applications.

Properties

CAS No.

120550-69-8

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

2-ethenyl-6-methoxyphenol

InChI

InChI=1S/C9H10O2/c1-3-7-5-4-6-8(11-2)9(7)10/h3-6,10H,1H2,2H3

InChI Key

ZMAYRLMREZOVLE-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1O)C=C

Canonical SMILES

COC1=CC=CC(=C1O)C=C

Key on ui other cas no.

120550-69-8

Synonyms

Phenol, 2-ethenyl-6-methoxy- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of methyltriphenylphosphonium bromide (19.7 g, 55.0 mmol) in anhydrous tetrahydrofuran (200 mL) was cooled to 0° C. and n-butyllithium (2.5 M in hexanes, 24.0 mL, 60.0 mmol) was added during 5–10 minutes with stirring. The resulting clear, orange solution was stirred at 0° C. for an additional 30 minutes and then was added via cannula to a solution of o-vanillin (3.80 g, 25.0 mmol) in tetrahydrofuran (100 mL) at 23° C. After 3 hours, the reaction was quenched with saturated aqueous ammonium chloride solution (100 mL), diluted with water (300 mL), and the aqueous phase was extracted with ether (3×200 mL). The organic phase was washed with water (300 mL) and brine (300 mL), dried over magnesium sulfate and filtered through a plug of silica gel (10 cm diam×5–6 cm H). Concentration under reduced pressure provided crude 2-methoxy-6-vinyl-phenol as a clear, colorless oil (4.20 g) that was used without further purification. 1H NMR (DMSO): δ3.79 (s, 3 H, OCH3), 5.19 (dd, 1H, CH═CHH), 5.74 (dd, 1H, CH═CHH), 6.74 (t, 1H, ArH), δ6.86 (dd, 1H, ArH), 6.96 (dd, 1H, CH═CHH), 7.04 (dd, 1H, ArH), and 8.74 (s, 1H, ArOH).
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
19.7 g
Type
catalyst
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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